![molecular formula C7H5NO2S B579156 7-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 15724-27-3](/img/structure/B579156.png)
7-hydroxybenzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxybenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with hydroxyl groups at the 2 and 7 positions. This compound is part of the broader class of benzothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxybenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2,7-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-hydroxybenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 7-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA and topoisomerase enzymes, leading to cell cycle arrest and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: Lacks the hydroxyl groups present in 7-hydroxybenzo[d]thiazol-2(3H)-one.
2-Hydroxybenzothiazole: Contains a single hydroxyl group at the 2 position.
7-Hydroxybenzothiazole: Contains a single hydroxyl group at the 7 position.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at both the 2 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This dual hydroxyl substitution pattern can enhance its ability to form hydrogen bonds, increasing its solubility and interaction with biological targets .
Propiedades
Número CAS |
15724-27-3 |
|---|---|
Fórmula molecular |
C7H5NO2S |
Peso molecular |
167.182 |
Nombre IUPAC |
7-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
Clave InChI |
VVRHFGFHNQGAPP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)SC(=O)N2 |
Sinónimos |
2-Benzothiazolinone,7-hydroxy-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


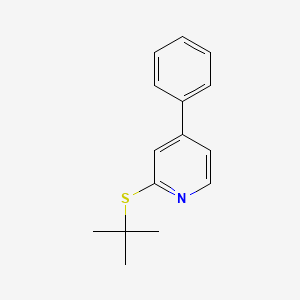
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
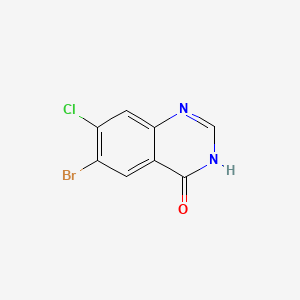
![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)
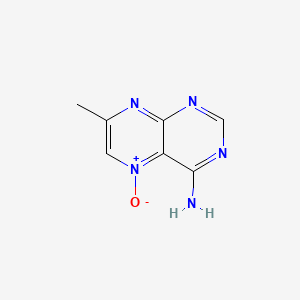
![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)
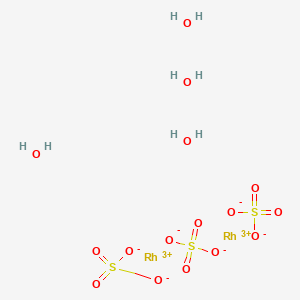

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B579090.png)
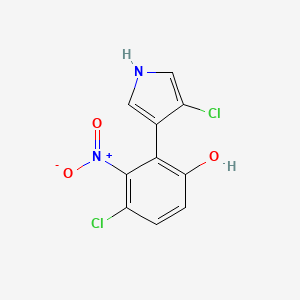
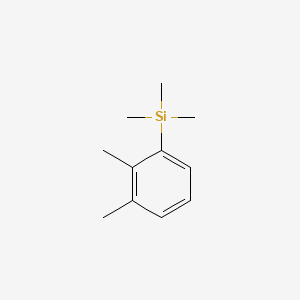
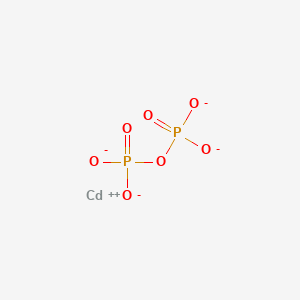
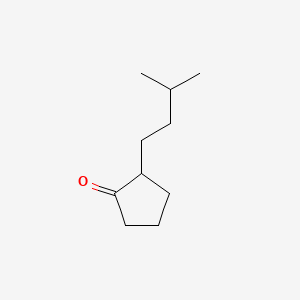
![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
